molecular formula C14H24O4 B3116539 (1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate CAS No. 2173637-09-5

(1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B3116539
CAS No.: 2173637-09-5
M. Wt: 256.34 g/mol
InChI Key: FFWWCWZHPKFYNL-WDEREUQCSA-N
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Description

(1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate (CAS: 2173637-09-5) is a chiral cyclohexane dicarboxylate ester with a molecular formula of C₁₄H₂₄O₄ and a molecular weight of 256.34 g/mol. It is characterized by a tert-butyl group at the 1-position and an ethyl ester at the 2-position of the cyclohexane ring . The compound is typically stored under dry conditions at room temperature and has a purity exceeding 95% .

Properties

IUPAC Name

2-O-tert-butyl 1-O-ethyl (1S,2R)-cyclohexane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-5-17-12(15)10-8-6-7-9-11(10)13(16)18-14(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWWCWZHPKFYNL-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@H]1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135787
Record name 1,2-Cyclohexanedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, (1R,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173637-09-5
Record name 1,2-Cyclohexanedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, (1R,2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173637-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, (1R,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate typically involves the esterification of the corresponding cyclohexane dicarboxylic acid. One common method is the reaction of (1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl and ethyl groups can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its potential in drug development due to its unique stereochemistry.

    Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate exerts its effects depends on its application. In catalysis, it may act as a chiral ligand, facilitating enantioselective reactions by stabilizing transition states. In biological systems, it may interact with specific enzymes or receptors, influencing their activity through steric and electronic effects.

Comparison with Similar Compounds

Hazard Profile :

  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation.
  • H335 : May cause respiratory irritation.
    Precautionary measures include avoiding inhalation (P261) and specific protocols for skin/eye contact (P305+P351+P338, P302+P352) .

The compound’s stereochemistry (1R,2S) and bulky tert-butyl group suggest applications in asymmetric synthesis or as a chiral building block in pharmaceuticals.

Comparison with Structurally Similar Compounds

Dimethyl (1S,2S)-Cyclohexane-1,2-dicarboxylate

Molecular Formula : C₁₀H₁₆O₄
Molecular Weight : 200.23 g/mol
Physical State : Colorless to yellowish liquid .
Solubility : Soluble in ethers and alcohols; insoluble in water.
Applications : Intermediate in pharmaceuticals and agrochemicals. Synthesized via esterification of 1,2-cyclohexanediol with methyl groups under acid catalysis .

Key Differences :

  • Ester Groups : Methyl esters (vs. tert-butyl and ethyl in the target compound), reducing steric hindrance.
  • Physical State : Liquid vs. solid (target compound), influencing handling and formulation.
  • Stereochemistry : (1S,2S) configuration may lead to divergent reactivity in chiral environments.

Bis(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate

Molecular Formula : C₂₄H₄₄O₄
Molecular Weight : 396.6 g/mol
Purity : 97% .
Applications : Likely used as a plasticizer due to its long alkyl chains enhancing flexibility and lipophilicity.

Key Differences :

  • Ester Groups : Bulky 2-ethylhexyl groups increase molecular weight and hydrophobicity.
  • Functionality : Suited for polymer applications rather than fine chemical synthesis.

Calcium Cyclohexane-1,2-dicarboxylate

Molecular Formula: C₈H₁₀CaO₄ Molecular Weight: 210.24 g/mol Physical State: Ionic solid (calcium salt) . Applications: Potential use in catalysis or metal coordination chemistry due to polar, water-soluble nature.

Key Differences :

  • Chemical Form : Ionic salt vs. neutral ester, drastically altering solubility and reactivity.
  • Utility : More suited for industrial processes requiring metal ions.

Fluorinated Cyclopropane Analogs

Example: rel-(1S,2S)-1-tert-Butyl 2-ethyl 1-(bis(tert-butoxycarbonyl)amino)-2-fluorocyclopropane-1,2-dicarboxylate . Key Features:

  • Cyclopropane Ring : Introduces ring strain, affecting reactivity and stability.
  • Applications : Likely used in medicinal chemistry for targeted drug design.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications Unique Features
(1R,2S)-1-tert-Butyl 2-ethyl ester C₁₄H₂₄O₄ 256.34 Solid Chiral synthesis tert-butyl group, high purity
Dimethyl (1S,2S)-ester C₁₀H₁₆O₄ 200.23 Liquid Pharma intermediates Low steric hindrance
Bis(2-ethylhexyl) ester C₂₄H₄₄O₄ 396.6 Liquid Plasticizers High lipophilicity
Calcium salt C₈H₁₀CaO₄ 210.24 Solid Catalysis Ionic, water-soluble
Fluorinated cyclopropane derivative C₂₀H₃₁FNO₆ 424.47 Solid Drug discovery Fluorine, cyclopropane ring

Q & A

Q. How to troubleshoot conflicting spectroscopic data (e.g., NMR vs. IR) for intermediate characterization?

  • Methodological Answer :
  • 2D NMR correlation : Perform HSQC and HMBC to resolve overlapping signals and confirm connectivity.
  • IR band assignment : Compare experimental carbonyl stretches (e.g., 1720 cm1^{-1} for esters) with computed spectra (Gaussian 16) to identify anomalous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate
Reactant of Route 2
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(1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate

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